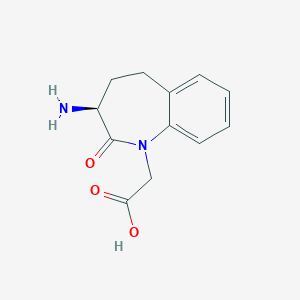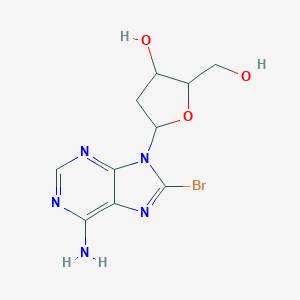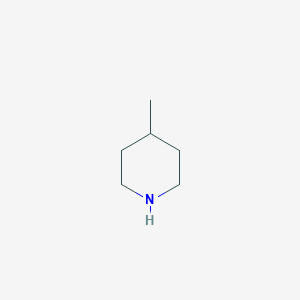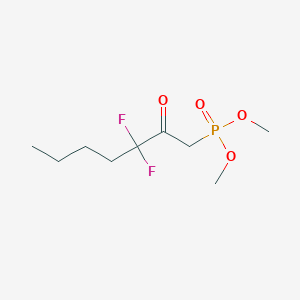![molecular formula C37H50ClO2PSi2 B120161 [[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride CAS No. 103929-86-8](/img/structure/B120161.png)
[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride is a useful research compound. Its molecular formula is C37H50ClO2PSi2 and its molecular weight is 649.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of natural polyhydroxystilbenes , suggesting that its targets could be related to the biochemical pathways involved in the synthesis of these compounds.
Mode of Action
It is known to be used as a reactant in the synthesis of natural polyhydroxystilbenes . This suggests that it may interact with its targets by participating in chemical reactions that lead to the formation of these compounds.
Biochemical Pathways
Given its role in the synthesis of natural polyhydroxystilbenes , it can be inferred that it may affect the biochemical pathways involved in the synthesis of these compounds.
Pharmacokinetics
It is known to be used in the polymerisation reaction to make poly(ethyleneterephthalate) (pet) plastic . This suggests that its bioavailability may be influenced by its incorporation into the polymer matrix.
Result of Action
Given its role in the synthesis of natural polyhydroxystilbenes , it can be inferred that its action may result in the formation of these compounds.
Action Environment
Given its use in the polymerisation reaction to make pet plastic , it can be inferred that its action and stability may be influenced by factors such as temperature and pressure that are typically controlled during polymerisation reactions.
Properties
IUPAC Name |
[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methyl-triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50O2PSi2.ClH/c1-36(2,3)41(7,8)38-31-26-30(27-32(28-31)39-42(9,10)37(4,5)6)29-40(33-20-14-11-15-21-33,34-22-16-12-17-23-34)35-24-18-13-19-25-35;/h11-28H,29H2,1-10H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXPGTGDLSQQOF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C(C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50ClO2PSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
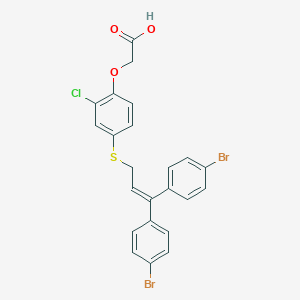
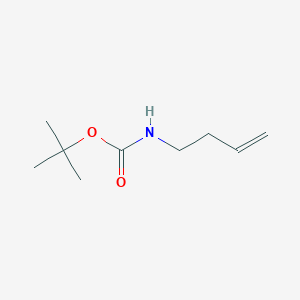
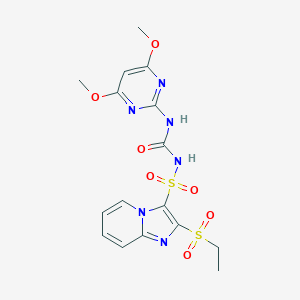
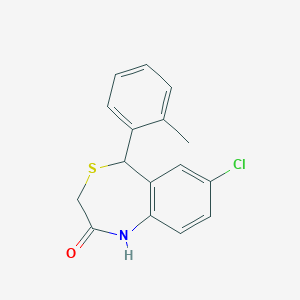
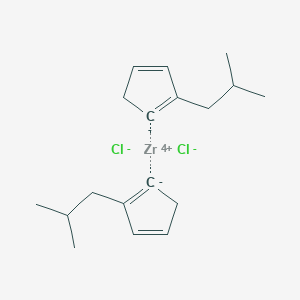
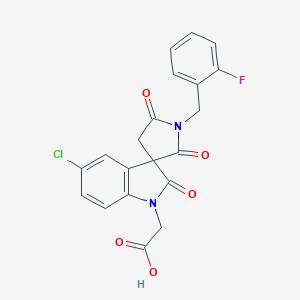
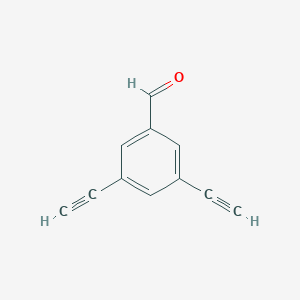
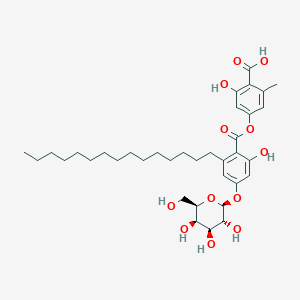
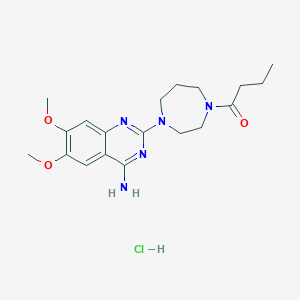
![4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine](/img/structure/B120119.png)
